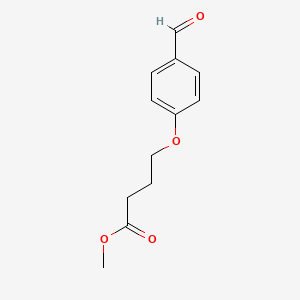![molecular formula C15H21NO3 B1437531 2-[4-(4-Morpholinyl)butoxy]benzaldehyde CAS No. 82625-41-0](/img/structure/B1437531.png)
2-[4-(4-Morpholinyl)butoxy]benzaldehyde
説明
2-[4-(4-Morpholinyl)butoxy]benzaldehyde, also known as 2-[4-(4-Morpholinyl)butoxy]benzaldehyde hydrochloride, is a chemical compound with the molecular formula C15H21NO3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of 2-[4-(4-Morpholinyl)butoxy]benzaldehyde is 263.33 g/mol. The InChI code for this compound is 1S/C15H21NO3.ClH/c17-13-14-5-1-2-6-15 (14)19-10-4-3-7-16-8-11-18-12-9-16;/h1-2,5-6,13H,3-4,7-12H2;1H .
科学的研究の応用
Chemical Synthesis and Structures : This compound is involved in the synthesis of various chemical structures. For instance, Nitta, Takimoto, and Ueda (1992) explored the synthesis of 6-Aryl-1,5-dimethoxycarbonyl-2-methyl-4-morpholino-1,3-cyclohexadienes, highlighting the role of morpholine in producing new condensation products with potent calcium channel-blocking activity (H. Nitta, K. Takimoto, & I. Ueda, 1992).
Reactivity and Substituent Effects : The reactivity of 2-morpholinobutadienes in the presence of different dienophiles, including benzaldehyde, has been studied by Barluenga, Aznar, Cabal, and Valdés (1990). They found that the nature of the products formed depends significantly on the conformation of the 2-aminobutadienes (J. Barluenga, F. Aznar, M. Cabal, & C. Valdés, 1990).
Synthesis of N-benzyl-β-hydroxyphenethylamines : Moshkin and Sosnovskikh (2013) demonstrated a reaction of benzaldehydes with non-stabilized azomethine ylides to form N-benzyl-β-hydroxyphenethylamines, which are useful intermediates in organic synthesis (V. Moshkin & V. Sosnovskikh, 2013).
Heterocyclization Reactions : Palchikov (2015) studied the reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents to form oxazaheterocycles, demonstrating the versatility of these reactions in synthesizing complex organic compounds (V. Palchikov, 2015).
Catalysis in Organic Synthesis : Langdon, Wilde, Thai, and Gravel (2014) showed the importance of morpholinone- and piperidinone-derived triazolium salts in catalyzing chemoselective cross-benzoin reactions, including reactions with benzaldehyde derivatives (S. Langdon, M. M. D. Wilde, K. Thai, & M. Gravel, 2014).
Synthesis of Dihydropyridine Derivatives : Kurskova et al. (2021) explored the condensation of benzaldehyde with malononitrile, producing dihydropyridine derivatives, a class of compounds with significant biological activity (A. O. Kurskova et al., 2021).
Synthesis of Tetrahydroisoquinolines : Another study by Moshkin and Sosnovskikh (2013) illustrated the synthesis of tetrahydroisoquinolines via a novel acid-catalyzed rearrangement, using benzaldehydes as starting materials (V. Moshkin & V. Sosnovskikh, 2013).
Thermochromic Properties : Komissarov et al. (1991) investigated the thermochromic properties of novel sterically hindered cyclohexadienes, involving morpholine derivatives and highlighting the unique behavior of these compounds (V. N. Komissarov et al., 1991).
Formation of Organopalladium Complexes : Dutta and Bhattacharya (2013) studied the interaction of benzaldehyde thiosemicarbazones with palladium, leading to the formation of complexes with significant catalytic potential in organic synthesis (Jayita Dutta & S. Bhattacharya, 2013).
X-Ray Diffraction Studies : Zhao and Shi (2010) conducted a study using x-ray diffraction to investigate the molecular structure of a compound synthesized from the one-pot reaction of 2-naphthol, morpholine, and benzaldehyde (Min-Min Zhao & P. Shi, 2010).
Spectroscopic and Catalytic Studies : Mahalingam et al. (2006) conducted spectroscopic and catalytic studies on ruthenium(III) Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde and primary amines, including benzaldehyde (V. Mahalingam, R. Karvembu, V. Chinnusamy, & K. Natarajan, 2006).
特性
IUPAC Name |
2-(4-morpholin-4-ylbutoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-13-14-5-1-2-6-15(14)19-10-4-3-7-16-8-11-18-12-9-16/h1-2,5-6,13H,3-4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMMWSZZUKPVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651083 | |
| Record name | 2-[4-(Morpholin-4-yl)butoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Morpholinyl)butoxy]benzaldehyde | |
CAS RN |
82625-41-0 | |
| Record name | 2-[4-(Morpholin-4-yl)butoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



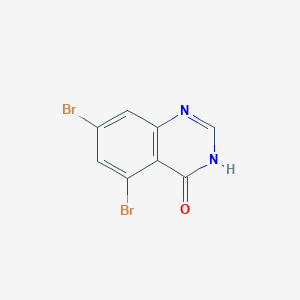
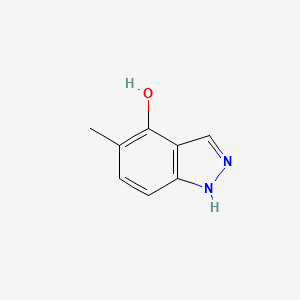
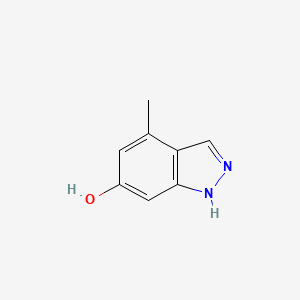
![3-(3-chlorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437453.png)
![6-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1437454.png)
![2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1437455.png)
![7-(4-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B1437457.png)
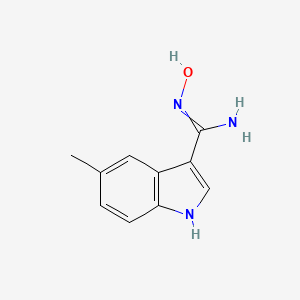
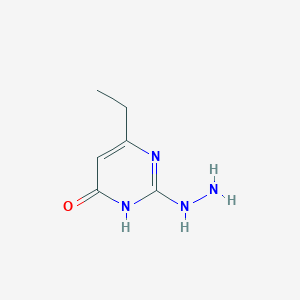
![4-[1-(Methoxyimino)ethyl]-2-methylphenol](/img/structure/B1437465.png)
![N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437467.png)
![3-[(2-Furylmethyl)amino]-N-methylpropanamide](/img/structure/B1437469.png)
![N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide](/img/structure/B1437470.png)
